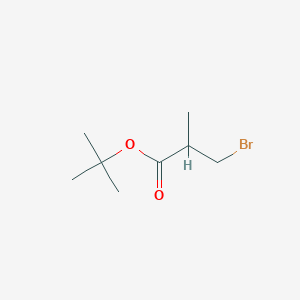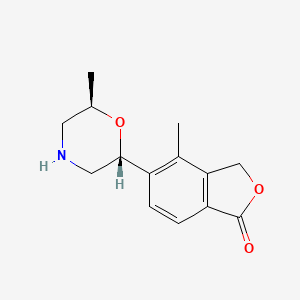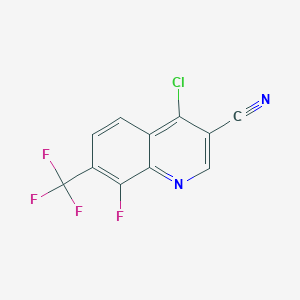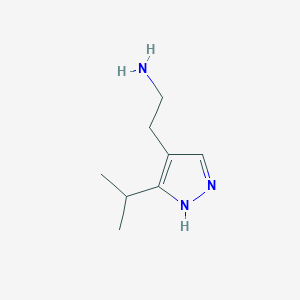
2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an isopropyl group attached to the pyrazole ring and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 5-isopropyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The ethanamine side chain can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and exhibit similar chemical properties.
Indole Derivatives: Although structurally different, indole derivatives also possess significant biological activities and are used in similar research applications.
Uniqueness
2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChI Key |
GRLHFHDADDIVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


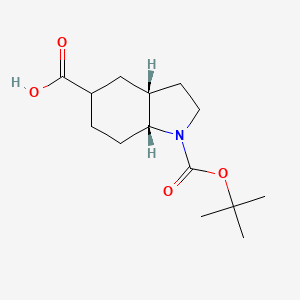
![Methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12986042.png)
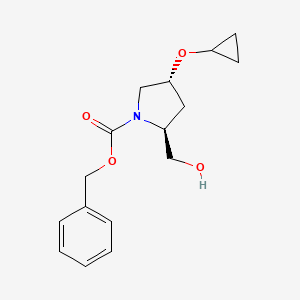

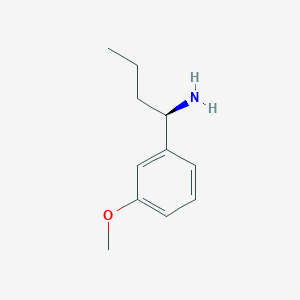
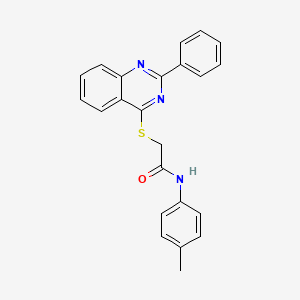
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12986090.png)
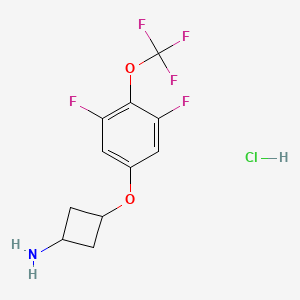
![(1R,3R,4S)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12986096.png)
![(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B12986101.png)
